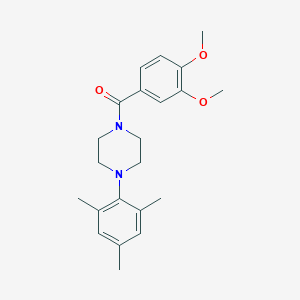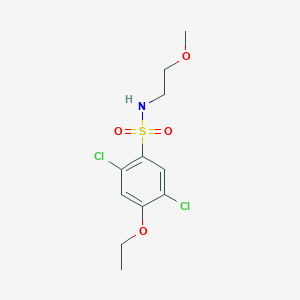
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of certain tumor cells in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and receptors in the brain. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for its therapeutic use.
合成方法
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine can be synthesized through various methods, including the reaction of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl chloride with pyrrolidine in the presence of a base. Another method involves the reaction of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl chloride with pyrrolidine in the presence of a catalyst such as triethylamine.
科学研究应用
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)pyrrolidine |
|---|---|
分子式 |
C13H18ClNO3S |
分子量 |
303.81 g/mol |
IUPAC 名称 |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-3-18-12-8-10(2)11(14)9-13(12)19(16,17)15-6-4-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI 键 |
HAFZKKVALXQUIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)